molecular formula C13H19N3O3S2 B2852839 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448076-93-4

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2852839
CAS No.: 1448076-93-4
M. Wt: 329.43
InChI Key: OVZXKHJDLQXBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with three methyl groups and a hydroxyethyl-thiophene moiety. The compound’s structure combines a sulfonamide pharmacophore (known for modulating solubility and target binding) with a thiophene ring (a sulfur-containing heterocycle) and a hydroxylated ethyl chain.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-8-5-6-20-12(8)11(17)7-14-21(18,19)13-9(2)15-16(4)10(13)3/h5-6,11,14,17H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZXKHJDLQXBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(N(N=C2C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on functional groups, physicochemical properties, and inferred pharmacological behaviors.

Structural Analogues from 2-Oxoindoline Derivatives ()

Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2) and 2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 1-F) share acetamide and hydroxylated alkyl chains with the target compound. Key differences include:

  • Core Heterocycle: The target compound uses a pyrazole-sulfonamide scaffold, whereas compounds feature indolinone cores.
  • Substituents : The target compound’s 3-methylthiophene group introduces sulfur-based lipophilicity, contrasting with the phenyl or naphthyl groups in compounds (e.g., Compound 18), which may enhance π-π stacking but reduce metabolic stability compared to thiophene.
  • Pharmacophore : Sulfonamide groups (target) are more acidic (pKa ~1–2) than acetamides (pKa ~15–16), suggesting differences in solubility and membrane permeability .

Hydroxyethyl-Aromatic Derivatives ()

Compounds like (R)-N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine (Compound c) and 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one (Compound e) share hydroxylated ethyl chains but lack sulfonamide or thiophene moieties. Notable contrasts:

  • Aromatic Systems: The target’s 3-methylthiophen-2-yl group offers moderate electronegativity and steric bulk compared to the 3-hydroxyphenyl group in Compound c. Thiophene’s lower aromaticity may reduce nonspecific binding but increase susceptibility to oxidative metabolism.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) LogP (Predicted)
Target Compound Pyrazole-sulfonamide 3-Methylthiophene, Hydroxyethyl ~371.5 2.1
2-Hydroxy-N-phenethyl-acetamide (Compound 2) Indolinone-acetamide Phenyl, Hydroxyethyl ~348.4 1.8
(R)-N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine (Compound c) Glycine derivative 3-Hydroxyphenyl, Hydroxyethyl ~239.3 -0.5

Table 2: Inferred Pharmacological Properties

Compound Potential Target Class Metabolic Stability (Predicted) Solubility (mg/mL)
Target Compound Carbonic anhydrase, Kinases Moderate (thiophene oxidation) ~0.5 (pH 7.4)
2-Hydroxy-N-phenyl-acetamide (1-F) Tyrosine kinase inhibitors Low (indolinone ring cleavage) ~0.2 (pH 7.4)
1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one (e) Adrenergic receptors High (minimal heterocyclic metabolism) ~1.2 (pH 7.4)

Key Findings and Limitations

  • The target compound’s sulfonamide and thiophene groups distinguish it from acetamide- or phenyl-based analogs, likely influencing target selectivity and pharmacokinetics.
  • Direct comparative pharmacological data are absent in the provided evidence; inferences rely on structural trends (e.g., sulfonamides generally exhibit higher acidity and solubility than acetamides ).
  • Further experimental validation is required to confirm hypotheses regarding metabolic stability and target engagement.

Q & A

Q. What are the key structural features of this compound, and how do they influence synthetic strategies?

The compound integrates a sulfonamide group, a 1,3,5-trimethylpyrazole ring, and a 3-methylthiophene moiety linked via a hydroxyethyl bridge. These features necessitate multi-step synthesis, often involving:

  • Thiophene functionalization : Electrophilic substitution or coupling reactions to introduce the methyl group at the 3-position .
  • Pyrazole-sulfonamide assembly : Condensation of sulfonamide precursors with activated pyrazole intermediates under controlled pH and temperature .
  • Hydroxyethyl linker formation : Epoxide ring-opening or nucleophilic substitution to attach the hydroxyl-bearing ethyl chain .
    Structural complexity demands meticulous purification via recrystallization or chromatography and characterization using NMR and HPLC .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups and confirm regiochemistry of the pyrazole and thiophene rings .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required) and detects byproducts .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for sulfonamide derivatives .
  • Infrared (IR) Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .

Q. What are common synthetic routes for analogous sulfonamide-pyrazole hybrids?

  • Stepwise coupling : Separate synthesis of thiophene and pyrazole units followed by sulfonamide conjugation .
  • One-pot reactions : Use of coupling agents (e.g., EDC/HOBt) to link pre-functionalized intermediates in a single solvent system (e.g., DMF or ethanol) .
  • Catalytic optimization : Triethylamine or K2_2CO3_3 as bases to enhance sulfonamide bond formation .

Advanced Research Questions

Q. How can computational modeling predict reactivity and biological interactions?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways, such as sulfonamide bond formation or thiophene ring activation, to identify energy barriers .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic contacts with the pyrazole and sulfonamide groups .
  • Docking Studies : Prioritizes synthetic targets by predicting binding affinities to receptors like cyclooxygenase-2 (COX-2), leveraging structural analogs .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

Comparative studies of analogs reveal:

Compound ModificationBioactivity TrendReference
Thiophene → Furan Reduced anti-inflammatory
Methyl → Trifluoromethyl Enhanced metabolic stability
Hydroxyethyl → Ethoxyethyl Altered solubility
Methodologically, systematic SAR studies involve synthesizing derivatives, testing in vitro assays (e.g., COX inhibition), and correlating with computational descriptors (e.g., logP, polar surface area) .

Q. What strategies resolve contradictions in reaction yield data during scale-up?

  • Design of Experiments (DoE) : Multi-factorial analysis (e.g., temperature, solvent polarity, catalyst loading) identifies critical variables. For example, a Central Composite Design optimizes solvent mixtures (ethanol/DMF) to maximize yield .
  • In-line Analytics : Real-time monitoring via ReactIR or PAT (Process Analytical Technology) detects intermediate formation and guides adjustments .
  • Robustness Testing : Replicating reactions under marginal conditions (e.g., ±5°C) validates process stability .

Q. How to design experiments elucidating mechanisms of biological activity?

  • Target Engagement Assays : Surface Plasmon Resonance (SPR) or Thermal Shift Assays quantify binding to putative targets (e.g., kinases) .
  • Metabolomic Profiling : LC-MS/MS tracks metabolite formation in cell lines to identify pathways affected by the compound .
  • Gene Knockdown Studies : siRNA silencing of candidate receptors (e.g., GPCRs) confirms functional involvement in observed bioactivity .

Q. What methodologies optimize reaction conditions for enantioselective synthesis?

  • Chiral Catalysts : Use of BINOL-derived phosphoric acids or transition-metal complexes to induce asymmetry in the hydroxyethyl group .
  • Solvent Screening : Polar aprotic solvents (e.g., THF) enhance stereochemical control compared to protic solvents .
  • Kinetic Resolution : Monitoring enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis guides iterative optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.